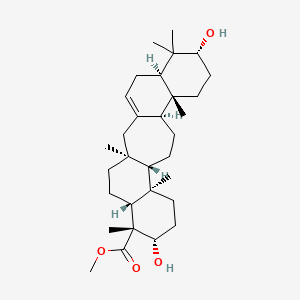

Methyl lycernuate A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl lycernuate A is a natural triterpenoid isolated from the herbs of Lycopodium serratum Thunb . It has a molecular formula of C31H50O4 and a molecular weight of 486.7 g/mol .

Physical And Chemical Properties Analysis

This compound is a powder . Its exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results.Scientific Research Applications

Cytotoxic and Nitric Oxide Inhibitory Activities

Methyl lycernuate A, isolated from the methanol extract of Lycopodium clavatum, has been studied for its biological activities. In a study, it was identified along with other triterpenoids and evaluated for its effects on nitric oxide production and cytotoxicity against cancer cell lines. However, the specific activity of this compound in these contexts was not detailed in the study (Vu Thi Huong Giang et al., 2022).

Anti-Inflammatory and Cytotoxic Activities

Another study focused on compounds isolated from Lycopodiella cernua, including this compound. This research highlighted the NO inhibitory effects and cytotoxic activities of the isolated compounds against various cancer cell lines. These findings suggest potential anti-inflammatory and anticancer applications of this compound and related compounds (Vu Thi Huong Giang et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl Lycernuate A is a natural product for research related to life sciences

Pharmacokinetics

It is known that the compound is a powder and is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These properties could potentially impact its bioavailability. Further pharmacokinetic studies are needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a natural product used in life sciences research

Action Environment

It is known that the compound should be stored at -20°c for long-term storage and at 4°c for short-term storage . This suggests that temperature could be an important environmental factor affecting the stability of this compound.

Biochemical Analysis

Biochemical Properties

Methyl lycernuate A plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and alterations in cellular metabolism. These effects are particularly evident in cancer cells, where this compound has been shown to induce apoptosis and inhibit cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This compound can inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling and cancer progression. Additionally, this compound can activate transcription factors, leading to changes in gene expression that promote cell differentiation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable when stored at -20°C, but its stability decreases at higher temperatures. Over time, this compound can degrade, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate cellular processes. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. This compound interacts with enzymes such as cytochrome P450, which play a role in its oxidation and subsequent metabolism. This compound can also influence metabolic flux and metabolite levels, affecting the overall metabolic balance within cells. These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, facilitated by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is often localized within the cytoplasm and can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. The subcellular localization of this compound is crucial for its interaction with target biomolecules and its overall biological activity .

Properties

IUPAC Name |

methyl (3S,6R,7R,8S,11R,12S,15S,16R,19R,21R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-27(2)21-10-8-19-18-28(3)15-12-23-30(5,17-14-25(33)31(23,6)26(34)35-7)22(28)11-9-20(19)29(21,4)16-13-24(27)32/h8,20-25,32-33H,9-18H2,1-7H3/t20-,21-,22-,23+,24+,25-,28-,29+,30+,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCLBMDGUOAHFA-BUWPLOKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)OC)O)C)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.